3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide
CAS No.: 57414-77-4
Cat. No.: VC0021797
Molecular Formula: C8H11Br2N
Molecular Weight: 283.003
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57414-77-4 |
|---|---|
| Molecular Formula | C8H11Br2N |
| Molecular Weight | 283.003 |
| IUPAC Name | 3-[bromo(dideuterio)methyl]-2-methylaniline;hydrobromide |
| Standard InChI | InChI=1S/C8H10BrN.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H/i5D2; |
| Standard InChI Key | SEHHMAHTMXMBDI-QPMNBSDMSA-N |
| SMILES | CC1=C(C=CC=C1N)CBr.Br |
Introduction
General Information and Identification
3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide is a deuterium-labeled derivative of 3-aminotoluene (3-methylaniline) with a bromomethyl group attached at position 3 of the aromatic ring. The compound is characterized by the presence of two deuterium atoms at the benzylic position instead of hydrogen atoms, making it useful for isotopic labeling studies . The compound is identified by several standard chemical identifiers as detailed in Table 1.
Table 1: Identification Parameters of 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide
| Parameter | Value |
|---|---|
| CAS Number | 57414-77-4 |
| IUPAC Name | 3-[bromo(dideuterio)methyl]-2-methylaniline;hydrobromide |
| Synonyms | 3-Amino-2-methyl-α,α-d2-benzyl Bromide Hydrobromide |
| PubChem CID | 45038135 |
The compound possesses a distinctive structure featuring an amino group at position 3 and a methyl group at position 2 of the benzene ring, along with a bromomethyl group at position 3 where the methylene hydrogens are replaced with deuterium atoms . This specific configuration makes it valuable for isotope tracking in chemical and biochemical research.
Chemical Properties and Structure
The chemical structure of 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide consists of a benzene ring with three substituents: an amino group, a methyl group, and a bromomethyl group where the hydrogens are replaced with deuterium. It exists as a hydrobromide salt, which affects its solubility and handling properties .
Table 2: Chemical Properties of 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide
| Property | Value |
|---|---|
| Molecular Formula | C8H9D2Br2N |
| Molecular Weight | 283.00 g/mol |
| Exact Mass | 282.93633 Da |
| Monoisotopic Mass | 280.93838 Da |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 26 Ų |
| Complexity | 105 |
The SMILES notation for this compound is Br.[2H]C([2H])(Br)c1cccc(N)c1C, which provides a linear representation of its molecular structure . Its InChI representation is InChI=1S/C8H10BrN.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H/i5D2;, which offers a standardized representation of the chemical structure .
Physical Properties
3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide appears as an off-white solid at room temperature . Its physical properties are crucial for handling and storage considerations in laboratory settings.
Table 3: Physical Properties of 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide
| Property | Value |
|---|---|
| Appearance | Off-White Solid |
| Physical State | Solid at room temperature |
| Solubility | Soluble in Methanol |
| Stability | Stable under recommended storage conditions |
The compound's deuteration significantly affects its spectroscopic properties, particularly in nuclear magnetic resonance (NMR) and mass spectrometry, where the deuterium atoms provide distinct signals compared to their protium counterparts. This makes the compound particularly useful in analytical and mechanistic studies where isotopic labeling is required .
Synthesis and Preparation
The synthesis of 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide typically involves bromination reactions under controlled conditions. Industrial production may utilize large-scale bromination processes, often incorporating deuterium oxide (D2O) to introduce deuterium atoms into the molecule at the benzylic position.
The preparation typically starts with 3-amino-2-methyltoluene (3-amino-2-methylbenzene) as the precursor. The deuteration at the benzylic position is usually accomplished through exchange reactions using deuterium sources such as deuterium oxide under catalytic conditions. Subsequently, bromination of the deuterated methyl group yields the desired product, which is then converted to the hydrobromide salt for stability purposes.
Key steps in the synthesis may include:
-
Deuteration of the benzylic position using deuterium sources
-
Bromination of the deuterated methyl group
-
Formation of the hydrobromide salt
-
Purification to achieve high isotopic and chemical purity
The bromination step requires careful control of reaction conditions to ensure selectivity for the benzylic position while preserving the amino and methyl groups.
Applications and Research Uses
3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide has several important applications in scientific research, particularly in fields requiring isotopic labeling or mechanistic studies.
Isotopic Labeling Studies
The deuterium atoms in this compound make it valuable for isotopic labeling experiments. Researchers can track the fate of specific atoms through chemical reactions or biological processes by using this deuterated compound as a starting material or reagent .
Mechanistic Investigations
The compound can be used in mechanistic studies to investigate reaction pathways, particularly those involving kinetic isotope effects. The presence of deuterium atoms at the benzylic position can significantly affect reaction rates in processes where C-H bond breaking is involved, providing insights into reaction mechanisms.
Analytical Standards
As a stable isotope-labeled compound, 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide serves as a valuable reference standard in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy applications .
Pharmaceutical Research
In pharmaceutical research, deuterated compounds are increasingly important for developing drugs with improved pharmacokinetic profiles. The deuterium-hydrogen substitution can affect metabolic stability and provide longer half-lives for drug candidates .
| Supplier | Catalog Number | Purity | Format |
|---|---|---|---|
| LGC Standards | TRC-A614372 | Not specified | Neat |
| Novachemistry | NVC172087 | >95% | Not specified |
| GlpBio | GF31871 | Not specified | Not specified |
| BOC Sciences | BLP-002685 | >98% | Not specified |
| Clinivex | RCLST273416 | Not specified | Off-White Solid |
| Labmix24 | TRC-A614372-50MG | Not specified | 50 mg |
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